molecular formula C11H19BrO2 B13625220 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran

3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran

Cat. No.: B13625220
M. Wt: 263.17 g/mol
InChI Key: YLYIRFJDHAVRTE-UHFFFAOYSA-N
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Description

3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is a brominated ether derivative featuring a tetrahydrofuran backbone substituted with a cyclopentyl-containing bromomethyl ether group. Its structure combines a five-membered tetrahydrofuran ring with a cyclopentyl moiety, where the bromine atom is positioned on a methyl group attached to the cyclopentyl ring.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxolane

InChI

InChI=1S/C11H19BrO2/c12-9-11(4-1-2-5-11)14-8-10-3-6-13-7-10/h10H,1-9H2

InChI Key

YLYIRFJDHAVRTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)OCC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a cyclopentyl derivative followed by a coupling reaction with tetrahydrofuran. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled temperatures to ensure the selective bromination of the cyclopentyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom and modify the cyclopentyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its bromine and oxygen functionalities. The bromine atom can participate in electrophilic reactions, while the oxygen bridge can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The cyclopentyl variant’s smaller ring size likely enhances reactivity in SN2 reactions compared to the cycloheptyl analog, where steric bulk may impede nucleophilic attack.

Comparison with Other Brominated Heterocycles

CymitQuimica’s product catalog lists additional brominated or functionalized heterocycles, such as 1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine and 2-(1-(Difluoromethyl)-1H-pyrazol-5-yl)acetonitrile .

Compound Key Functional Groups Relevance to Target Compound
1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine Thioether, pyrazole Demonstrates demand for sulfur-containing analogs
2-(1-(Difluoromethyl)-1H-pyrazol-5-yl)acetonitrile Difluoromethyl, nitrile Highlights versatility of halogenated intermediates

Key Findings :

  • Brominated ethers like the target compound may face competition from sulfur- or fluorine-containing analogs in specific applications (e.g., agrochemicals or pharmaceuticals).
  • The stability of the tetrahydrofuran ring in the target compound may offer advantages over pyrazole-based systems, which require additional functionalization steps .

Future Research Directions

Experimental Characterization : Detailed studies on the compound’s reactivity (e.g., kinetics of bromine displacement) and stability under varying conditions are needed.

Application Screening : Exploration of its utility in polymer chemistry or as a building block for bioactive molecules could justify its synthesis and commercialization.

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